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molecular formula C11H15I B1295497 4-Iodopentylbenzene CAS No. 85017-60-3

4-Iodopentylbenzene

Cat. No. B1295497
M. Wt: 274.14 g/mol
InChI Key: MTRMOYSZRPLAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08652353B2

Procedure details

1-Iodo-4-pentylbenzene (82 g, 0.3 mol), potassium carbonate (100 g, 0.72 mol), 2,3-difluorophenyl boronic acid (47 g, 0.3 mol), water (100 ml) and acetone (300 ml) were placed in a round-bottom three necked flask equipped with condenser, thermometer, mechanical stirrer, nitrogen inlet and outlet. The reaction flask was flushed with nitrogen and minor flow was held during whole reaction time. The mixture was heated up to the boiling point to degas the reaction system and then cooled down to 40° C. and the catalyst palladium acetate (0.1 g) was added. The temperature has increased by a few degrees and the solution turned brown. The mixture was refluxed for three days, then it was cooled down, poured on cold water and extracted with dichlorometane and the organic phase separated, dried over MgSO4 and dichlorometane was distilled off. The residue was distilled under reduced pressure at 0.2 mmHg collecting the fraction at 133° C. The colorless liquid fraction 41.5 g of was obtained, 53% of theor. yield.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[F:19][C:20]1[C:25]([F:26])=[CH:24][CH:23]=[CH:22][C:21]=1B(O)O.O>CC(C)=O>[F:19][C:20]1[C:25]([F:26])=[CH:24][CH:23]=[CH:22][C:21]=1[C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
IC1=CC=C(C=C1)CCCCC
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
47 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)B(O)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with condenser
CUSTOM
Type
CUSTOM
Details
The reaction flask was flushed with nitrogen and minor flow
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated up to the boiling point
CUSTOM
Type
CUSTOM
Details
to degas the reaction system
ADDITION
Type
ADDITION
Details
the catalyst palladium acetate (0.1 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
The temperature has increased by a few degrees
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for three days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled down
ADDITION
Type
ADDITION
Details
poured on cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichlorometane
CUSTOM
Type
CUSTOM
Details
the organic phase separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 and dichlorometane
DISTILLATION
Type
DISTILLATION
Details
was distilled off
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure at 0.2 mmHg
CUSTOM
Type
CUSTOM
Details
collecting the fraction at 133° C
CUSTOM
Type
CUSTOM
Details
The colorless liquid fraction 41.5 g of was obtained
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1F)C1=CC=C(C=C1)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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